Penciclovir-d4

Description

BenchChem offers high-quality Penciclovir-d4 suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Penciclovir-d4 including the price, delivery time, and more detailed information at info@benchchem.com.

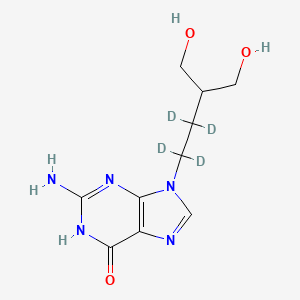

Structure

3D Structure

Properties

IUPAC Name |

2-amino-9-[1,1,2,2-tetradeuterio-4-hydroxy-3-(hydroxymethyl)butyl]-1H-purin-6-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H15N5O3/c11-10-13-8-7(9(18)14-10)12-5-15(8)2-1-6(3-16)4-17/h5-6,16-17H,1-4H2,(H3,11,13,14,18)/i1D2,2D2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JNTOCHDNEULJHD-LNLMKGTHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=NC2=C(N1CCC(CO)CO)N=C(NC2=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])(C(CO)CO)C([2H])([2H])N1C=NC2=C1N=C(NC2=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H15N5O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70849640 | |

| Record name | 2-Amino-9-[4-hydroxy-3-(hydroxymethyl)(1,1,2,2-~2~H_4_)butyl]-3,9-dihydro-6H-purin-6-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70849640 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

257.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1020719-72-5 | |

| Record name | 2-Amino-1,9-dihydro-9-[4-hydroxy-3-(hydroxymethyl)butyl-3,3,4,4-d4]-6H-purin-6-one | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1020719-72-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Amino-9-[4-hydroxy-3-(hydroxymethyl)(1,1,2,2-~2~H_4_)butyl]-3,9-dihydro-6H-purin-6-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70849640 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

The Unseen Anchor: A Technical Guide to Penciclovir-d4 as an Internal Standard in Bioanalysis

For Researchers, Scientists, and Drug Development Professionals

In the precise world of bioanalysis, achieving accurate and reproducible quantification of therapeutic agents is paramount. For the antiviral drug penciclovir, a synthetic acyclic guanine analogue, this precision is often accomplished through the use of a stable isotope-labeled internal standard: penciclovir-d4. This technical guide delves into the core mechanism of action of penciclovir-d4 as an internal standard, providing a comprehensive overview for researchers, scientists, and drug development professionals. We will explore its function in compensating for analytical variability, present detailed experimental protocols, and summarize key quantitative data.

The Core Mechanism: How Penciclovir-d4 Ensures Analytical Accuracy

Penciclovir-d4 is structurally identical to penciclovir, with the exception that four hydrogen atoms have been replaced by their heavier isotope, deuterium. This subtle modification is the key to its efficacy as an internal standard in mass spectrometry-based bioanalytical methods, most notably Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

The fundamental principle behind using penciclovir-d4 is that it behaves nearly identically to penciclovir throughout the entire analytical process. From sample preparation to chromatographic separation and ionization in the mass spectrometer, both compounds exhibit similar physicochemical properties. However, due to the mass difference, they can be distinguished by the mass spectrometer.

This co-eluting, chemically analogous nature allows penciclovir-d4 to act as a reliable anchor, correcting for potential variations that can occur at various stages of the analysis:

-

Sample Preparation: During extraction of penciclovir from complex biological matrices like plasma or serum, any loss of the analyte will be mirrored by a proportional loss of penciclovir-d4.

-

Chromatographic Separation: Minor fluctuations in retention time on the liquid chromatography column will affect both penciclovir and penciclovir-d4 equally.

-

Mass Spectrometric Detection: Variations in ionization efficiency, often caused by co-eluting matrix components (matrix effects), will suppress or enhance the signals of both the analyte and the internal standard to a similar extent.

By adding a known concentration of penciclovir-d4 to every sample, calibration standard, and quality control sample, the ratio of the analyte's response to the internal standard's response is used for quantification. This ratio remains constant even if the absolute signal intensities fluctuate, thereby ensuring the accuracy and precision of the measurement.

Experimental Protocols for Penciclovir Quantification using Penciclovir-d4

The following provides a detailed methodology for the quantification of penciclovir in human serum using an LC-MS/MS method with penciclovir-d4 as the internal standard.

Materials and Reagents

-

Penciclovir analytical standard

-

Penciclovir-d4 (internal standard)

-

Methanol (LC-MS grade)

-

Acetonitrile (LC-MS grade)

-

Formic acid (LC-MS grade)

-

Ammonium acetate (LC-MS grade)

-

Ultrapure water

-

Drug-free human serum

Preparation of Solutions

-

Stock Solutions: Prepare individual stock solutions of penciclovir and penciclovir-d4 in methanol at a concentration of 1 mg/mL.

-

Working Standard Solutions: Prepare serial dilutions of the penciclovir stock solution with a mixture of methanol and water to create calibration curve standards.

-

Internal Standard Working Solution: Dilute the penciclovir-d4 stock solution with methanol containing 1% (v/v) formic acid to a final concentration of 5 µmol/L.

Sample Preparation (Protein Precipitation)

-

To 50 µL of serum sample (calibration standard, quality control, or unknown), add 150 µL of the cold internal standard working solution (penciclovir-d4 in methanol with 1% formic acid).

-

Vortex the mixture briefly to ensure thorough mixing.

-

Centrifuge the samples at 15,000 x g for 5 minutes at 10°C to precipitate proteins.

-

Transfer 100 µL of the supernatant to a 96-well plate.

-

Dilute the supernatant with 100 µL of 1% formic acid in water.

-

Mix for 10 minutes before injection into the LC-MS/MS system.

LC-MS/MS Conditions

-

Liquid Chromatography:

-

Column: Biphenyl column

-

Mobile Phase A: 10 mmol/L ammonium acetate in water (pH 6.8)

-

Mobile Phase B: Methanol

-

Flow Rate: 0.5 mL/min

-

Gradient:

-

Start with 2% B for 0.3 min

-

Increase to 25% B from 0.3 to 2.0 min

-

Increase to 75% B from 2.0 to 2.5 min

-

Return to initial conditions and equilibrate until 3.0 min

-

-

-

Mass Spectrometry:

-

Ionization Mode: Positive Electrospray Ionization (ESI+)

-

Detection Mode: Multiple Reaction Monitoring (MRM)

-

Capillary Voltage: 1.3 kV

-

Desolvation Gas Flow: 1000 L/h

-

Desolvation Temperature: 500°C

-

Source Temperature: 150°C

-

MRM Transitions: To be optimized for penciclovir and penciclovir-d4.

-

Data Presentation: Quantitative Performance Metrics

The use of penciclovir-d4 as an internal standard significantly improves the performance of the bioanalytical method. The following table summarizes key validation parameters from a study utilizing an isotopically labeled internal standard for the analysis of penciclovir.

| Parameter | Penciclovir | Penciclovir-IS (d4) |

| Extraction Recovery (%) | > 83.3 | > 86.2 |

| Matrix Effect (%) | 76.3 - 93.6 | 81.8 - 93.4 |

| Process Efficiency (%) | 67.6 - 87.7 | 78.2 - 90.2 |

Data adapted from a study on the simultaneous analysis of antiviral drugs using isotopically labeled internal standards.

These values demonstrate that while some matrix effects are present, the use of a deuterated internal standard allows for consistent and reliable quantification by compensating for these variations.

Visualizing the Mechanisms and Workflows

To further elucidate the concepts discussed, the following diagrams, created using the DOT language, illustrate the antiviral mechanism of action of penciclovir and a typical experimental workflow for its quantification.

Caption: Intracellular activation pathway of penciclovir.

Caption: Experimental workflow for penciclovir quantification.

Conclusion

Penciclovir-d4 serves as an indispensable tool in the bioanalysis of penciclovir. Its mechanism of action as an internal standard is rooted in its structural and chemical similarity to the analyte, allowing it to effectively compensate for variations inherent in the analytical process. By incorporating penciclovir-d4 into well-defined experimental protocols, researchers and drug development professionals can achieve the high level of accuracy and precision required for pharmacokinetic, bioequivalence, and other critical studies. This in-depth understanding of its function ensures the generation of reliable and robust data, ultimately contributing to the safe and effective use of penciclovir in a clinical setting.

An In-depth Technical Guide to the Physical and Chemical Properties of Penciclovir-d4

For Researchers, Scientists, and Drug Development Professionals

Introduction

Penciclovir is a synthetic acyclic guanine nucleoside analogue with potent antiviral activity against various herpesviruses, including Herpes Simplex Virus (HSV) types 1 and 2, and Varicella-Zoster Virus (VZV).[1] Its deuterated isotopologue, Penciclovir-d4, serves as a crucial internal standard for pharmacokinetic and bioavailability studies, enabling precise quantification in biological matrices through mass spectrometry.[1] This technical guide provides a comprehensive overview of the known physical and chemical properties of Penciclovir-d4, alongside detailed experimental methodologies for its analysis.

Physicochemical Properties

The incorporation of four deuterium atoms into the Penciclovir molecule results in a slightly higher molecular weight while maintaining nearly identical chemical properties. This subtle alteration is key to its utility as an internal standard in quantitative bioanalysis.

Table 1: Physical and Chemical Properties of Penciclovir-d4 and Penciclovir

| Property | Penciclovir-d4 | Penciclovir |

| Molecular Formula | C₁₀H₁₁D₄N₅O₃[2] | C₁₀H₁₅N₅O₃ |

| Molecular Weight | 257.28 g/mol [2] | 253.26 g/mol |

| Appearance | White to pale yellow solid | White to pale yellow solid |

| Melting Point | Not explicitly reported, expected to be similar to Penciclovir | 275-277 °C[3] |

| Solubility | DMSO: ~25 mg/mL (with sonication)[4] | Water: 1.7 mg/mL (at 20°C, pH 7)[3][4], Methanol: 0.2 mg/mL (at 20°C)[4], Propylene Glycol: 1.3 mg/mL (at 20°C)[4], Aqueous Buffer (pH 2): 10.0 mg/mL[4] |

| n-Octanol/Water Partition Coefficient (logP) | Not explicitly reported, expected to be similar to Penciclovir | -1.62[4] |

| UV Absorption Maximum (λmax) | Not explicitly reported, expected to be similar to Penciclovir | 253 nm (in water)[3] |

Mechanism of Action

Penciclovir is a prodrug that requires activation within virus-infected cells. The mechanism involves a series of phosphorylation steps, ultimately leading to the inhibition of viral DNA synthesis.

Experimental Protocols

Synthesis of Penciclovir-d4

Determination of Melting Point

The melting point of a pharmaceutical solid is a critical parameter for its identification and purity assessment.

Protocol:

-

Sample Preparation: Ensure the Penciclovir-d4 sample is completely dry and in a fine powder form.

-

Capillary Loading: Load a small amount of the powdered sample into a capillary tube, ensuring a packed column height of 2-3 mm.

-

Instrumentation: Use a calibrated digital melting point apparatus.

-

Measurement:

-

Place the loaded capillary into the apparatus.

-

If the approximate melting point is unknown, perform a rapid preliminary run with a heating rate of 10-20 °C/min to determine an approximate range.

-

For an accurate measurement, start heating at a slower rate (e.g., 1-2 °C/min) from a temperature approximately 10-15 °C below the expected melting point.

-

Record the temperature at which the substance first begins to melt (onset) and the temperature at which the last solid particle disappears (clear point). The range between these two temperatures is the melting range.

-

Determination of Solubility

Solubility is a key physicochemical property that influences the bioavailability and formulation of a drug. The shake-flask method is a common technique for its determination.

Protocol:

-

Preparation of Saturated Solution: Add an excess amount of Penciclovir-d4 to a known volume of the desired solvent (e.g., water, buffer of specific pH, DMSO) in a sealed container.

-

Equilibration: Agitate the mixture at a constant temperature (e.g., 25 °C or 37 °C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.

-

Phase Separation: After equilibration, allow the suspension to settle. Separate the undissolved solid from the solution by centrifugation or filtration.

-

Quantification: Accurately dilute a known volume of the clear supernatant. Analyze the concentration of Penciclovir-d4 in the diluted solution using a validated analytical method, such as HPLC-UV or LC-MS/MS.

-

Calculation: Calculate the solubility from the measured concentration and the dilution factor.

High-Performance Liquid Chromatography (HPLC) for Purity and Quantification

HPLC is a robust method for assessing the purity of Penciclovir-d4 and for its quantification in various matrices.

Exemplary HPLC Method:

-

Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

-

Mobile Phase: A mixture of aqueous buffer (e.g., 20 mM phosphate buffer, pH 7.0) and an organic modifier (e.g., methanol or acetonitrile). The exact ratio should be optimized for best separation.

-

Flow Rate: 1.0 mL/min.

-

Detection: UV detector at 254 nm.

-

Injection Volume: 20 µL.

-

Quantification: Based on the peak area of the analyte compared to a standard curve prepared with known concentrations of Penciclovir-d4.

Mass Spectrometry (MS) for Identification and Quantification

LC-MS/MS is the gold standard for the sensitive and specific quantification of Penciclovir-d4, especially in biological samples where it serves as an internal standard for the non-deuterated drug.

Protocol:

-

Sample Preparation: Perform protein precipitation or solid-phase extraction to remove interfering substances from the biological matrix. The sample is typically spiked with a known amount of an appropriate internal standard if Penciclovir-d4 itself is the analyte.

-

LC Separation: Use a suitable HPLC method (as described above) to separate Penciclovir-d4 from other components.

-

MS/MS Detection:

-

Ionization: Electrospray ionization (ESI) in positive ion mode is commonly used.

-

Detection Mode: Multiple Reaction Monitoring (MRM) is employed for high selectivity and sensitivity.

-

MRM Transitions: Specific precursor-to-product ion transitions are monitored for both the analyte (Penciclovir) and the internal standard (Penciclovir-d4). For Penciclovir, a common transition is m/z 254.1 -> 152.1. For Penciclovir-d4, the precursor ion will be m/z 258.1, and a corresponding product ion would be monitored.

-

-

Quantification: The ratio of the peak area of the analyte to the peak area of the internal standard (Penciclovir-d4) is used to construct a calibration curve and determine the concentration of the analyte in the unknown samples.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation

NMR spectroscopy is a powerful tool for the structural elucidation and confirmation of Penciclovir-d4.

Expected Spectral Features:

-

¹H NMR: The proton NMR spectrum of Penciclovir-d4 will be similar to that of Penciclovir, but with the absence of signals corresponding to the four deuterated positions. The integration of the remaining proton signals will be consistent with the molecular structure.

-

²H NMR: A deuterium NMR spectrum will show signals at the chemical shifts corresponding to the positions of deuterium incorporation. The chemical shifts in the ²H NMR spectrum are expected to be very similar to the corresponding ¹H chemical shifts of the non-deuterated compound.[7]

-

¹³C NMR: The carbon-13 NMR spectrum will show signals for all ten carbon atoms. The carbons directly bonded to deuterium will exhibit a characteristic triplet splitting pattern due to C-D coupling and may show a slight isotopic shift compared to the non-deuterated compound.

General NMR Protocol:

-

Sample Preparation: Dissolve an appropriate amount of Penciclovir-d4 in a suitable deuterated solvent (e.g., DMSO-d₆, D₂O).

-

Data Acquisition: Acquire ¹H, ¹³C, and ²H NMR spectra on a high-field NMR spectrometer.

-

Data Processing and Analysis: Process the spectra (Fourier transformation, phasing, baseline correction) and analyze the chemical shifts, coupling constants, and integration to confirm the structure and the location of deuterium labeling.

Conclusion

Penciclovir-d4 is an indispensable tool in the research and development of antiviral therapies, particularly for the accurate quantification of Penciclovir in biological systems. This guide provides a foundational understanding of its physical and chemical properties and outlines the key experimental protocols for its analysis. The provided methodologies can be adapted and optimized by researchers to suit their specific analytical needs.

References

- 1. clearsynth.com [clearsynth.com]

- 2. scbt.com [scbt.com]

- 3. Penciclovir | C10H15N5O3 | CID 135398748 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. newdrugapprovals.org [newdrugapprovals.org]

- 5. symeres.com [symeres.com]

- 6. Synthesis and evaluation of amino acid esters of 6-deoxypenciclovir as potential prodrugs of penciclovir - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. chem.washington.edu [chem.washington.edu]

Penciclovir-d4 molecular weight and formula

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physicochemical properties and analytical applications of Penciclovir-d4, a deuterated isotopologue of the antiviral drug Penciclovir. This document is intended to serve as a resource for researchers and professionals engaged in drug metabolism, pharmacokinetics (DMPK), and bioanalytical studies.

Core Molecular Data

Penciclovir-d4 is a stable, isotopically labeled version of Penciclovir, where four hydrogen atoms have been replaced by deuterium. This labeling makes it an ideal internal standard for quantitative bioanalysis by mass spectrometry.

| Property | Value | Citations |

| Molecular Formula | C₁₀H₁₁D₄N₅O₃ | [1] |

| Molecular Weight | 257.28 g/mol | [1] |

| Chemical Name | 2-amino-9-[1,1,2,2-tetradeuterio-4-hydroxy-3-(hydroxymethyl)butyl]-1H-purin-6-one | [1] |

| CAS Number | 1020719-72-5 |

Analytical Application: Bioanalytical Quantification

Penciclovir-d4 is primarily utilized as an internal standard in the quantification of Penciclovir in biological matrices such as plasma and serum. Its chemical and physical properties are nearly identical to Penciclovir, ensuring similar behavior during sample extraction and chromatographic separation. However, its increased mass allows for clear differentiation from the unlabeled analyte in a mass spectrometer.

Experimental Protocol: Quantification of Penciclovir in Human Serum by LC-MS/MS

This protocol outlines a general method for the determination of Penciclovir in human serum using Penciclovir-d4 as an internal standard.

1. Sample Preparation (Protein Precipitation)

-

To 50 µL of serum sample (calibration standard, quality control, or unknown), add 150 µL of a cold internal standard working solution (Penciclovir-d4 in methanol with 1% v/v formic acid).[2]

-

Vortex the mixture briefly to ensure thorough mixing.

-

Centrifuge the sample at 15,000 x g for 5 minutes at 10°C to precipitate proteins.[2]

-

Transfer 100 µL of the resulting supernatant to a 96-well plate.

-

Dilute the supernatant with 100 µL of 1% formic acid in water and mix for 10 minutes.[2]

2. Liquid Chromatography (LC)

-

Column: A C18 or biphenyl column is suitable for separation.[2][3]

-

Mobile Phase A: 10 mmol/L ammonium acetate in water (pH 6.8).[2]

-

Mobile Phase B: Methanol.[2]

-

Gradient Elution:

-

Start with 2% Mobile Phase B for 0.3 minutes.

-

Increase to 25% Mobile Phase B from 0.3 to 2.0 minutes.

-

Increase further to 75% Mobile Phase B from 2.0 to 2.5 minutes.

-

Return to initial conditions and equilibrate until 3.0 minutes.[2]

-

3. Mass Spectrometry (MS)

-

Ionization Mode: Electrospray Ionization (ESI) in positive ion mode.

-

Detection Mode: Multiple Reaction Monitoring (MRM).

-

MRM Transitions:

-

Penciclovir: Monitor the appropriate precursor to product ion transition (e.g., m/z 254.1 -> 152.1).

-

Penciclovir-d4 (Internal Standard): Monitor the appropriate precursor to product ion transition (e.g., m/z 258.1 -> 152.1).[2]

-

4. Quantification

-

Construct a calibration curve by plotting the peak area ratio of Penciclovir to Penciclovir-d4 against the concentration of the calibration standards.

-

Determine the concentration of Penciclovir in the unknown samples by interpolating their peak area ratios from the calibration curve.

Mechanism of Action: Penciclovir

Penciclovir is a guanosine analogue that, upon activation, selectively inhibits the replication of herpes viruses, including herpes simplex virus (HSV) types 1 and 2 and varicella-zoster virus (VZV).[4][5]

References

- 1. Penciclovir-D4 | CAS No- NA | Simson Pharma Limited [simsonpharma.com]

- 2. Rapid determination of acyclovir, its main metabolite 9‐carboxymethoxymethylguanine, ganciclovir, and penciclovir in human serum using LC–MS/MS - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Determination of penciclovir in human plasma by liquid chromatography-electrospray ionization tandem mass spectrometry: application to a clinical pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. What is the mechanism of Penciclovir? [synapse.patsnap.com]

- 5. clearsynth.com [clearsynth.com]

In-Depth Technical Guide: Penciclovir-d4

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Penciclovir-d4, a deuterated analog of the antiviral drug Penciclovir. This document details its chemical properties, mechanism of action, and its critical role as an internal standard in analytical and pharmacokinetic studies.

Core Data Presentation

Penciclovir-d4 is primarily utilized as an internal standard for the quantitative analysis of Penciclovir in biological matrices. Its key properties are summarized below.

| Property | Value | Reference |

| CAS Number | 1020719-72-5 | N/A |

| Molecular Formula | C₁₀H₁₁D₄N₅O₃ | N/A |

| Molecular Weight | 257.28 g/mol | N/A |

| Synonyms | BRL 39123-d4 | N/A |

| Chemical Name | 2-amino-9-[1,1,2,2-tetradeuterio-4-hydroxy-3-(hydroxymethyl)butyl]-1H-purin-6-one | N/A |

| Appearance | White to pale yellow solid | N/A |

| Solubility | Water: 1.7 mg/mL, Methanol: 0.2 mg/mL, Propylene Glycol: 1.3 mg/mL | N/A |

| Storage | Recommended at -20°C for long-term storage. | N/A |

Mechanism of Action: Penciclovir

Penciclovir is a synthetic acyclic guanine analog that, in its initial form, is inactive. Its antiviral activity is dependent on its conversion to the active triphosphate form within virus-infected cells. This process provides a high degree of selectivity for infected over uninfected cells.

The mechanism involves a three-step phosphorylation cascade:

-

Mono-phosphorylation: In a herpes virus-infected cell, the viral thymidine kinase (TK) recognizes Penciclovir and catalyzes its conversion to Penciclovir monophosphate. This is the rate-limiting step and is significantly more efficient than the phosphorylation by host cell kinases, leading to an accumulation of the monophosphate form in infected cells.

-

Di- and Tri-phosphorylation: Cellular kinases subsequently convert Penciclovir monophosphate into the diphosphate and finally the active triphosphate form, Penciclovir triphosphate.

-

Inhibition of Viral DNA Polymerase: Penciclovir triphosphate acts as a competitive inhibitor of the viral DNA polymerase, competing with the natural substrate, deoxyguanosine triphosphate (dGTP). Incorporation of Penciclovir triphosphate into the growing viral DNA chain results in the termination of DNA synthesis, thus preventing viral replication.

Signaling Pathway Diagram

Caption: Mechanism of action of Penciclovir in a herpes virus-infected cell.

Experimental Protocols

Synthesis of Penciclovir-d4

A detailed, publicly available, step-by-step protocol for the synthesis of Penciclovir-d4 is not readily found in the scientific literature. However, a general strategy for the synthesis of deuterated nucleoside analogs can be inferred from existing literature on the synthesis of Penciclovir and other deuterated compounds.

General Synthetic Strategy (Hypothetical):

The synthesis would likely involve the introduction of deuterium atoms at the desired positions of a suitable precursor molecule before the final assembly of the Penciclovir-d4 structure. A plausible approach would be the deuteration of a key intermediate in the synthetic pathway of Penciclovir.

For example, a common route to Penciclovir involves the alkylation of a protected guanine derivative with a suitable side chain. The deuterium atoms could be introduced into this side chain prior to the alkylation step. This could be achieved through methods such as:

-

Deuterium gas (D₂) reduction: Catalytic reduction of a double or triple bond in the side-chain precursor using deuterium gas.

-

Deuteride reagents: Use of deuterated reducing agents, such as sodium borodeuteride (NaBD₄) or lithium aluminum deuteride (LiAlD₄), to reduce a carbonyl or ester group in the side-chain precursor.

-

Deuterium exchange: Acid- or base-catalyzed exchange of protons for deuterons at specific positions in the precursor molecule.

Following the successful deuteration of the side-chain intermediate, the synthesis would proceed with the coupling to the guanine base and subsequent deprotection steps to yield Penciclovir-d4. Purification would typically be achieved through chromatographic techniques such as column chromatography or preparative high-performance liquid chromatography (HPLC). The final product's identity and isotopic purity would be confirmed by mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy.

Experimental Workflow: Pharmacokinetic Study using Penciclovir-d4 as an Internal Standard

Penciclovir-d4 is an ideal internal standard for pharmacokinetic studies of Penciclovir due to its similar chemical and physical properties to the unlabeled drug, but with a distinct mass that allows for its differentiation by mass spectrometry.

Below is a typical experimental workflow for a pharmacokinetic study of Penciclovir in plasma samples following the oral administration of its prodrug, Famciclovir.

Caption: A typical experimental workflow for a pharmacokinetic study of Penciclovir.

Detailed Methodologies:

-

Sample Collection and Preparation:

-

Blood samples are collected from subjects at predetermined time points after drug administration into tubes containing an anticoagulant (e.g., EDTA).

-

Plasma is separated by centrifugation (e.g., 3000 rpm for 10 minutes at 4°C).

-

A known volume of plasma is aliquoted into a clean tube.

-

-

Internal Standard Spiking and Sample Extraction:

-

A precise amount of Penciclovir-d4 solution (internal standard) is added to each plasma sample.

-

Protein precipitation is performed by adding a solvent such as acetonitrile or methanol, followed by vortexing and centrifugation to pellet the precipitated proteins.

-

The supernatant is transferred to a new tube and evaporated to dryness under a stream of nitrogen.

-

-

LC-MS/MS Analysis:

-

The dried extract is reconstituted in the mobile phase.

-

An aliquot of the reconstituted sample is injected into an HPLC system coupled to a tandem mass spectrometer (LC-MS/MS).

-

Chromatographic Conditions (Example):

-

Column: A C18 reversed-phase column (e.g., 50 x 2.1 mm, 3.5 µm).

-

Mobile Phase: A gradient of water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B).

-

Flow Rate: 0.3 mL/min.

-

Column Temperature: 40°C.

-

-

Mass Spectrometric Conditions (Example):

-

Ionization Mode: Positive electrospray ionization (ESI+).

-

Detection Mode: Multiple Reaction Monitoring (MRM).

-

MRM Transitions:

-

Penciclovir: e.g., m/z 254.1 → 152.1

-

Penciclovir-d4: e.g., m/z 258.1 → 156.1

-

-

-

-

Data Analysis:

-

The peak area ratios of Penciclovir to Penciclovir-d4 are used to construct a calibration curve from standards of known concentrations.

-

The concentrations of Penciclovir in the unknown samples are determined from the calibration curve.

-

The resulting concentration-time data are used to calculate pharmacokinetic parameters such as Cmax (maximum concentration), Tmax (time to maximum concentration), AUC (area under the curve), and half-life.

-

Deuterium Labeling Effects on Penciclovir Pharmacokinetics: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Penciclovir, a potent antiviral agent, is the active metabolite of the orally administered prodrug Famciclovir. Its efficacy is intrinsically linked to its pharmacokinetic profile. This technical guide provides an in-depth analysis of the known pharmacokinetics of Penciclovir and explores the theoretical impact of deuterium labeling on its metabolic fate. While direct comparative studies on deuterated Penciclovir are not publicly available, this paper extrapolates the potential benefits of deuteration based on established principles of kinetic isotope effects. This guide also details the experimental protocols for key pharmacokinetic studies and presents visual representations of metabolic pathways and experimental workflows.

Introduction to Penciclovir and the Rationale for Deuterium Labeling

Penciclovir is an acyclic guanine nucleoside analogue with demonstrated efficacy against herpes simplex virus types 1 and 2 (HSV-1, HSV-2), and varicella-zoster virus (VZV). Due to its poor oral bioavailability, it is administered as the prodrug Famciclovir, which is efficiently absorbed and rapidly metabolized to Penciclovir.[1][2] The conversion to the active form, Penciclovir, is a critical step in its mechanism of action.[3][4]

Deuterium labeling, the substitution of hydrogen atoms with their heavier isotope deuterium, has emerged as a strategy to favorably alter the pharmacokinetic properties of drugs. The carbon-deuterium (C-D) bond is stronger than the carbon-hydrogen (C-H) bond, leading to a slower rate of bond cleavage in metabolic reactions. This phenomenon, known as the kinetic isotope effect (KIE), can result in reduced metabolic clearance, prolonged half-life, and increased systemic exposure of a drug.

Pharmacokinetics of Penciclovir

The pharmacokinetic profile of Penciclovir has been characterized in various preclinical and clinical studies, predominantly following the oral administration of Famciclovir.

Quantitative Pharmacokinetic Data

The following tables summarize the key pharmacokinetic parameters of Penciclovir observed in different species.

Table 1: Pharmacokinetics of Penciclovir in Humans Following Oral Administration of Famciclovir

| Dose of Famciclovir (mg) | Cmax (µg/mL) | Tmax (h) | AUC (µg·h/mL) | t1/2 (h) | Reference |

| 500 | 3.6 ± 0.7 | 0.75 | - | 2.1 ± 0.1 | [5] |

| 125 | - | 0.5 - 0.75 | - | - | [6] |

| 250 | - | 0.5 - 0.75 | - | - | [6] |

| 500 | - | 0.5 - 0.75 | - | - | [6] |

| 750 | - | 0.5 - 0.75 | - | - | [6] |

Table 2: Pharmacokinetics of Penciclovir in African Elephants Following Oral Administration of Famciclovir (15 mg/kg) [7][8][9]

| Parameter | Value |

| Cmax (µg/mL) | 3.73 |

| Tmax (h) | 2.12 |

| AUC (µg·h/mL) | 33.93 |

| Absorption t1/2 (h) | 0.65 |

Table 3: Pharmacokinetics of Penciclovir in Cats Following Oral Administration of Famciclovir [10]

| Dose of Famciclovir (mg/kg) | Cmax (ng/mL) | Tmax (h) | t1/2 (h) |

| 9 - 18 (single dose) | 350 ± 180 | 4.6 ± 1.8 | 3.1 ± 0.9 |

| 16 - 18 (multiple doses, q12h) | - | - | 3.1 ± 0.9 |

| 9 - 16 (multiple doses, q8h) | - | - | - |

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of pharmacokinetic studies. Below are representative protocols extracted from the literature.

Human Pharmacokinetic Study Protocol [6][11]

-

Subjects: Healthy male volunteers.

-

Study Design: Randomized, single-blind, crossover study.

-

Drug Administration: Single oral doses of Famciclovir (e.g., 125, 250, 500, 750 mg) or intravenous infusion of Penciclovir (e.g., 10, 15, 20 mg/kg over 60 minutes).

-

Sample Collection: Blood samples are collected in heparinized tubes at predetermined time points (e.g., pre-dose, and sequentially up to 48 hours post-dose). Urine is collected at intervals up to 72 hours. Plasma is separated by centrifugation and stored at -20°C until analysis.

-

Analytical Method: Plasma and urine concentrations of Penciclovir and its precursor are determined by High-Performance Liquid Chromatography (HPLC) with UV detection.

Animal Pharmacokinetic Study Protocol (Rats) [12][13][14][15]

-

Animals: Healthy Sprague-Dawley rats.

-

Housing: Maintained in a controlled environment with specific light/dark cycles and temperature.

-

Drug Administration: Oral gavage of the test compound. For intravenous administration, a jugular vein catheter is implanted.

-

Sample Collection: Blood samples are collected via the jugular vein catheter at various time points (e.g., 5, 20, 30 minutes, and 1, 2, 4, 8, 24, 48 hours post-dose) into tubes containing an anticoagulant. Plasma is obtained by centrifugation and stored at -80°C.

-

Analytical Method: Quantification of the drug in plasma is performed using a validated HPLC method.

Sample Preparation and HPLC Analysis for Penciclovir in Human Plasma [16][17][18]

-

Protein Precipitation: A common method for sample preparation involves protein precipitation. To a plasma sample (e.g., 200 µL), a precipitating agent like perchloric acid (e.g., 100 µL) is added. The mixture is vortexed and then centrifuged to pellet the precipitated proteins.

-

Chromatography: The supernatant is injected into an HPLC system.

-

Column: A reverse-phase column, such as a BDS-C18 column, is typically used.

-

Mobile Phase: A mixture of a buffer (e.g., 20mM phosphate buffer, pH 7.5) and organic solvents like methanol and acetonitrile is used for elution. A common mobile phase composition is a 94:3:3 (v/v/v) ratio of phosphate buffer, methanol, and acetonitrile.

-

Detection: The eluent is monitored by a UV detector at a wavelength of 254 nm or a fluorescence detector with excitation at 270 nm and emission at 375 nm.

-

-

Quantification: The concentration of Penciclovir in the plasma samples is determined by comparing the peak area to a standard curve prepared with known concentrations of the drug in plasma.

Metabolic Pathway of Famciclovir to Penciclovir

Famciclovir is a prodrug that undergoes a two-step enzymatic conversion to the active Penciclovir. This metabolic activation is essential for its antiviral activity.[1][3][4][19]

Metabolic activation of Famciclovir to Penciclovir.

Theoretical Effects of Deuterium Labeling on Penciclovir Pharmacokinetics

While no direct experimental data on deuterated Penciclovir is currently available in the public domain, the principles of the kinetic isotope effect allow for the formulation of strong hypotheses regarding the potential impact of deuteration.

The primary metabolic conversion of the 6-deoxypenciclovir intermediate to Penciclovir is catalyzed by aldehyde oxidase. This enzymatic reaction involves the oxidation of the purine ring. Deuterium substitution at or near the site of oxidation could significantly slow down this metabolic step.

Potential Consequences of Deuteration:

-

Slower Metabolism: The stronger C-D bond at the site of enzymatic action by aldehyde oxidase would likely decrease the rate of conversion of the intermediate to Penciclovir.

-

Altered Prodrug-to-Drug Conversion Ratio: A slower conversion could potentially lead to a different ratio of the 6-deoxypenciclovir intermediate to the active Penciclovir in circulation.

-

Modified Elimination Profile: If Penciclovir itself undergoes further metabolism that is susceptible to the kinetic isotope effect, deuteration could also slow its elimination, leading to a longer half-life.

-

Increased Bioavailability: By potentially reducing first-pass metabolism, deuteration could lead to an increase in the overall bioavailability of the active drug.

It is important to note that the precise effects of deuteration are highly dependent on the specific position of the deuterium atoms within the molecule and the rate-limiting step of the metabolic pathway.

Generalized Experimental Workflow for a Pharmacokinetic Study

The following diagram illustrates a typical workflow for conducting a preclinical or clinical pharmacokinetic study.

A typical workflow for a pharmacokinetic study.

Conclusion

The pharmacokinetics of Penciclovir, primarily following the administration of its prodrug Famciclovir, are well-characterized. This guide has summarized the available quantitative data and detailed the experimental protocols used in its study. While direct comparative data for deuterated Penciclovir is lacking, the principles of the kinetic isotope effect suggest that deuterium labeling holds the potential to favorably modify its pharmacokinetic profile. Further research involving the synthesis and in vivo evaluation of deuterated Penciclovir analogues is warranted to experimentally validate these theoretical benefits. Such studies would be instrumental in determining if a deuterated version of Penciclovir could offer an improved therapeutic option for the treatment of herpesvirus infections.

References

- 1. brainkart.com [brainkart.com]

- 2. The clinical pharmacokinetics of famciclovir - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. What is the mechanism of Famciclovir? [synapse.patsnap.com]

- 4. Famciclovir - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 5. Metabolic and pharmacokinetic studies following oral administration of 14C-famciclovir to healthy subjects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Linear pharmacokinetics of penciclovir following administration of single oral doses of famciclovir 125, 250, 500 and 750 mg to healthy volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. avmajournals.avma.org [avmajournals.avma.org]

- 8. avmajournals.avma.org [avmajournals.avma.org]

- 9. researchgate.net [researchgate.net]

- 10. avmajournals.avma.org [avmajournals.avma.org]

- 11. The tolerance to and pharmacokinetics of penciclovir (BRL 39,123A), a novel antiherpes agent, administered by intravenous infusion to healthy subjects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Pharmacokinetics and Safety Studies in Rodent Models Support Development of EPICERTIN as a Novel Topical Wound-Healing Biologic for Ulcerative Colitis - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Method Development, Stability, and Pharmacokinetic Studies of Acyclovir-Loaded Topical Formulation in Spiked Rat Plasma [mdpi.com]

- 14. Preclinical Pharmacokinetics and Acute Toxicity in Rats of 5-{[(2E)-3-Bromo-3-carboxyprop-2-enoyl]amino}-2-hydroxybenzoic Acid: A Novel 5-Aminosalicylic Acid Derivative with Potent Anti-Inflammatory Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 15. mdpi.com [mdpi.com]

- 16. academic.oup.com [academic.oup.com]

- 17. researchgate.net [researchgate.net]

- 18. academic.oup.com [academic.oup.com]

- 19. Famciclovir and Penciclovir. The Mode of Action of Famciclovir Including Its Conversion to Penciclovir | Semantic Scholar [semanticscholar.org]

Methodological & Application

Application Note: High-Throughput Quantification of Penciclovir in Human Plasma Using Penciclovir-d4 by LC-MS/MS

For Research Use Only. Not for use in diagnostic procedures.

Abstract

This application note details a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantitative analysis of penciclovir in human plasma. The protocol employs a stable isotope-labeled internal standard, Penciclovir-d4, to ensure high accuracy and precision. Sample preparation is streamlined using a simple protein precipitation technique, making it suitable for high-throughput bioanalytical workflows. This method is ideal for pharmacokinetic studies, therapeutic drug monitoring, and bioequivalence studies of penciclovir and its prodrug, famciclovir.

Introduction

Penciclovir is a synthetic acyclic guanine derivative with potent antiviral activity against various herpes simplex viruses (HSV).[1] It acts by inhibiting viral DNA polymerase, thereby preventing viral replication.[1] Due to its clinical significance, a reliable method for its quantification in biological matrices is essential for drug development and clinical research. This protocol describes a validated LC-MS/MS method that offers high selectivity and sensitivity, utilizing Penciclovir-d4 as an internal standard to correct for matrix effects and variations in sample processing.

Experimental Workflow

The overall experimental process from sample receipt to data analysis is outlined below.

Materials and Reagents

-

Analytes: Penciclovir, Penciclovir-d4 (Internal Standard)

-

Solvents: Methanol (HPLC or LC-MS grade), Acetonitrile (HPLC or LC-MS grade), Formic Acid, Deionized Water

-

Chemicals: Ammonium Acetate

-

Biological Matrix: Drug-free human plasma (with heparin or EDTA as anticoagulant)

Detailed Experimental Protocols

Preparation of Stock and Working Solutions

-

Penciclovir Stock Solution (1 mg/mL): Accurately weigh and dissolve Penciclovir in methanol containing 1% (v/v) hydrochloric acid.[2]

-

Penciclovir-d4 Stock Solution (1 mg/mL): Prepare in the same manner as the Penciclovir stock solution.

-

Working Standard Solutions: Serially dilute the Penciclovir stock solution with a 50:50 mixture of methanol and water to prepare working standards for calibration curve and quality control (QC) samples.

-

Internal Standard (IS) Working Solution (5 µmol/L): Dilute the Penciclovir-d4 stock solution in methanol containing 1% (v/v) formic acid.[2]

Preparation of Calibration Curve and Quality Control Samples

-

Calibration Standards: Prepare a six-point calibration curve by spiking drug-free human plasma with the appropriate working standard solutions to achieve final concentrations ranging from approximately 0.156 to 160 µmol/L.[2]

-

Quality Control (QC) Samples: Prepare QC samples in drug-free human plasma at a minimum of three concentration levels: low, medium, and high (e.g., 0.5, 20, and 120 µmol/L).[2]

Sample Preparation Protocol

-

Aliquot 50 µL of plasma sample (standard, QC, or unknown) into a microcentrifuge tube.

-

Add 150 µL of the cold IS working solution (Penciclovir-d4 in methanol with 1% formic acid).[2]

-

Vortex the mixture briefly to ensure thorough mixing and protein precipitation.

-

Centrifuge the tubes at 15,000 x g for 5 minutes at 10°C to pellet the precipitated proteins.[2]

-

Transfer 100 µL of the clear supernatant to a 96-well plate or autosampler vial.

-

Add 100 µL of 1% formic acid in water and mix for 10 minutes.[2]

-

The sample is now ready for injection into the LC-MS/MS system.

LC-MS/MS Instrumentation and Conditions

The following tables summarize the instrumental conditions for the analysis.

Table 1: Liquid Chromatography Parameters

| Parameter | Value |

| LC System | UHPLC System |

| Column | Kinetex biphenyl (100 x 2.1 mm, 2.6 µm) or equivalent[2] |

| Column Temperature | 40°C[2] |

| Mobile Phase A | 10 mmol/L Ammonium Acetate, pH 6.8[2] |

| Mobile Phase B | Methanol[2] |

| Flow Rate | 0.5 mL/min[2] |

| Injection Volume | 2 µL[2] |

| Gradient Elution | Start at 2% B, increase to 25% B over 1.7 min, increase to 75% B over 0.5 min, then return to initial conditions. Total run time: 3 min.[2] |

Table 2: Mass Spectrometry Parameters

| Parameter | Value |

| Mass Spectrometer | Triple Quadrupole Mass Spectrometer |

| Ionization Mode | Electrospray Ionization (ESI), Positive[2] |

| Capillary Voltage | 1.3 kV[2] |

| Source Temperature | 150°C[2] |

| Desolvation Temp. | 500°C[2] |

| Desolvation Gas Flow | 1000 L/h[2] |

| Detection Mode | Multiple Reaction Monitoring (MRM)[2] |

Table 3: MRM Transitions

| Compound | Precursor Ion (m/z) | Product Ion (m/z) |

| Penciclovir | 254.0 | 152.1 |

| Penciclovir-d4 (IS) | 258.0 | 152.1 |

Note: The product ion for Penciclovir-d4 is assumed to be the same as for Penciclovir, as the deuterium labeling is typically on the butyl side chain, which is lost during fragmentation. The precursor ion is shifted by +4 Da.

Method Validation and Performance

The method should be validated according to regulatory guidelines (e.g., FDA or EMA) for bioanalytical method validation.[3][4] Key validation parameters are summarized below.

Table 4: Summary of Method Validation Parameters

| Parameter | Typical Acceptance Criteria | Example Performance Data |

| Linearity (r²) | ≥ 0.99 | > 0.999[5] |

| Calibration Range | Defines the quantifiable range | 0.05 - 10 µg/mL[5] |

| LLOQ | S/N > 10; Precision ≤ 20%; Accuracy 80-120% | 0.156 µmol/L[2][6] |

| Intra-day Precision | ≤ 15% CV (≤ 20% at LLOQ) | 1.7 - 6.5%[2] |

| Inter-day Precision | ≤ 15% CV (≤ 20% at LLOQ) | 1.4 - 4.2%[2] |

| Intra-day Accuracy | 85-115% of nominal (80-120% at LLOQ) | 93 - 105%[2] |

| Inter-day Accuracy | 85-115% of nominal (80-120% at LLOQ) | 95 - 104%[2] |

| Extraction Recovery | Consistent and reproducible | > 83%[2] |

| Matrix Effect | CV of IS-normalized matrix factor ≤ 15% | CV < 3.5%[2] |

| Stability | Within ±15% of nominal concentration | Stable at room temp, freeze-thaw cycles, and long-term storage (-20°C)[5][7] |

Conclusion

The described LC-MS/MS method provides a rapid, sensitive, and reliable approach for the quantification of penciclovir in human plasma. The use of a stable isotope-labeled internal standard (Penciclovir-d4) and a simple protein precipitation sample preparation protocol makes this method highly suitable for regulated bioanalysis in a high-throughput environment, supporting pharmacokinetic and clinical studies of this important antiviral agent.

References

- 1. Penciclovir | C10H15N5O3 | CID 135398748 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Rapid determination of acyclovir, its main metabolite 9‐carboxymethoxymethylguanine, ganciclovir, and penciclovir in human serum using LC–MS/MS - PMC [pmc.ncbi.nlm.nih.gov]

- 3. academy.gmp-compliance.org [academy.gmp-compliance.org]

- 4. Bioanalytical method validation: An updated review - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Development and validation of a high-performance liquid chromatography-tandem mass spectrometry for the determination of penciclovir in human plasma: application to a bioequivalence study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Rapid determination of acyclovir, its main metabolite 9-carboxymethoxymethylguanine, ganciclovir, and penciclovir in human serum using LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. academic.oup.com [academic.oup.com]

Application Notes & Protocols: Bioavailability Assessment of Penciclovir Using a d4-Labeled Standard

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for assessing the bioavailability of the antiviral drug Penciclovir in human plasma using a highly specific and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method, incorporating a d4-labeled Penciclovir internal standard.

Introduction

Penciclovir is a potent antiviral agent effective against various herpesviruses. Due to its poor oral bioavailability, it is often administered as the prodrug Famciclovir, which is rapidly and extensively converted to Penciclovir in the gut wall and liver.[1] Accurate determination of Penciclovir concentrations in plasma is crucial for pharmacokinetic studies, including bioavailability and bioequivalence assessments. The use of a stable isotope-labeled internal standard, such as d4-Penciclovir, is the gold standard for quantitative bioanalysis using LC-MS/MS. It ensures the highest accuracy and precision by compensating for variations in sample preparation, chromatography, and mass spectrometric response.

Principle

The method described herein is based on the principle of stable isotope dilution analysis. A known concentration of d4-Penciclovir is added to plasma samples at the beginning of the sample preparation process. Both Penciclovir and d4-Penciclovir are then extracted from the plasma matrix and analyzed by LC-MS/MS. Since the deuterated standard is chemically identical and chromatographically co-elutes with the unlabeled drug, it experiences the same extraction efficiency and ionization suppression or enhancement. By measuring the ratio of the mass spectrometric response of Penciclovir to that of d4-Penciclovir, an accurate and precise quantification of the drug concentration in the original plasma sample can be achieved.

Quantitative Data Summary

The following tables summarize the key pharmacokinetic parameters of Penciclovir following intravenous administration of Penciclovir and oral administration of its prodrug, Famciclovir, in healthy human subjects.

Table 1: Pharmacokinetic Parameters of Penciclovir after Intravenous Administration

| Parameter | Value | Reference |

| Dose | 10-20 mg/kg | [1] |

| Cmax (at end of infusion) | Dose-proportional | [1] |

| Volume of Distribution (Vd) | ~1.5 L/kg | [1] |

| Total Plasma Clearance | 39.3 L/h | [1] |

| Elimination Half-life (t½) | 2.0 hours | [1] |

| Urinary Excretion (unchanged) | ~70% of dose | [1] |

Table 2: Pharmacokinetic Parameters of Penciclovir after Oral Administration of Famciclovir

| Parameter | Value | Reference |

| Famciclovir Dose | 125 - 750 mg | [2] |

| Penciclovir Cmax | Dose-proportional | [2] |

| Time to Cmax (Tmax) | < 1.0 hour | [2] |

| Absolute Bioavailability | ~60-77% | [1][2] |

| Elimination Half-life (t½) | 2.0 - 2.5 hours | [2] |

Experimental Protocols

Materials and Reagents

-

Analytes: Penciclovir reference standard, d4-Penciclovir (internal standard). d4-Penciclovir can be sourced from commercial suppliers such as MedChemExpress or Santa Cruz Biotechnology.

-

Biological Matrix: Human plasma with K2EDTA as anticoagulant.

-

Chemicals and Solvents:

-

Methanol (HPLC or LC-MS grade)

-

Acetonitrile (HPLC or LC-MS grade)

-

Formic acid (LC-MS grade)

-

Ammonium formate (analytical grade)

-

Water (deionized, 18 MΩ·cm or higher purity)

-

-

Solid Phase Extraction (SPE) Cartridges: Mixed-mode cation exchange cartridges.

Instrumentation

-

Liquid Chromatography System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system capable of gradient elution.

-

Mass Spectrometer: A triple quadrupole tandem mass spectrometer equipped with an electrospray ionization (ESI) source.

-

Analytical Column: A C18 reversed-phase column (e.g., 50 x 2.1 mm, 1.8 µm) or a phenyl column.

Preparation of Standard and Quality Control Solutions

-

Stock Solutions (1 mg/mL): Prepare individual stock solutions of Penciclovir and d4-Penciclovir in a suitable solvent, such as methanol or DMSO.

-

Working Standard Solutions: Prepare serial dilutions of the Penciclovir stock solution in 50% acetonitrile to create calibration standards.

-

Internal Standard Working Solution: Prepare a working solution of d4-Penciclovir (e.g., 100 ng/mL) in 50% acetonitrile.

-

Calibration Curve and Quality Control (QC) Samples: Spike blank human plasma with the appropriate working standard solutions to prepare a calibration curve (e.g., 1 - 5000 ng/mL) and QC samples at low, medium, and high concentrations.

Sample Preparation (Solid Phase Extraction)

-

Aliquoting: To 100 µL of plasma sample, calibration standard, or QC sample in a microcentrifuge tube, add 25 µL of the internal standard working solution (d4-Penciclovir).

-

Vortexing: Vortex the samples for 30 seconds.

-

Protein Precipitation/Acidification: Add 200 µL of 0.1% formic acid in water. Vortex for 1 minute.

-

Centrifugation: Centrifuge the samples at 14,000 rpm for 10 minutes.

-

SPE Cartridge Conditioning: Condition the mixed-mode cation exchange SPE cartridges with 1 mL of methanol followed by 1 mL of water.

-

Sample Loading: Load the supernatant from the centrifuged samples onto the conditioned SPE cartridges.

-

Washing: Wash the cartridges with 1 mL of 0.1% formic acid in water, followed by 1 mL of methanol.

-

Elution: Elute the analytes with 1 mL of 5% ammonium hydroxide in methanol.

-

Evaporation: Evaporate the eluate to dryness under a stream of nitrogen at 40°C.

-

Reconstitution: Reconstitute the dried residue in 100 µL of the mobile phase.

-

Injection: Inject an appropriate volume (e.g., 5 µL) into the LC-MS/MS system.

LC-MS/MS Conditions

-

LC Conditions:

-

Column: C18 reversed-phase (e.g., 50 x 2.1 mm, 1.8 µm).

-

Mobile Phase A: 0.1% Formic acid in water.

-

Mobile Phase B: 0.1% Formic acid in acetonitrile.

-

Flow Rate: 0.4 mL/min.

-

Gradient:

-

0-0.5 min: 5% B

-

0.5-2.5 min: 5% to 95% B

-

2.5-3.0 min: 95% B

-

3.0-3.1 min: 95% to 5% B

-

3.1-4.0 min: 5% B

-

-

-

MS/MS Conditions:

-

Ionization Mode: Electrospray Ionization (ESI), Positive.

-

Scan Type: Multiple Reaction Monitoring (MRM).

-

MRM Transitions:

-

Penciclovir: m/z 254.1 → 152.1

-

d4-Penciclovir: m/z 258.1 → 152.1

-

-

Ion Source Parameters: Optimize parameters such as ion spray voltage, temperature, and gas flows for maximum sensitivity.

-

Data Analysis and Bioavailability Calculation

-

Quantification: Generate a calibration curve by plotting the peak area ratio of Penciclovir to d4-Penciclovir against the nominal concentration of the calibration standards. Determine the concentration of Penciclovir in the plasma samples by interpolation from the calibration curve.

-

Pharmacokinetic Analysis: Calculate the pharmacokinetic parameters (AUC, Cmax, Tmax, t½) from the plasma concentration-time profiles using non-compartmental analysis.

-

Absolute Bioavailability (F%): Calculate the absolute bioavailability using the following formula:

F% = (AUCoral / AUCIV) x (DoseIV / Doseoral) x 100

Visualizations

Caption: Metabolic conversion of Famciclovir to Penciclovir.

Caption: Bioanalytical workflow for Penciclovir quantification.

Caption: Logical flow for bioavailability determination.

References

Application Note: High-Throughput LC-MS/MS Assay for Penciclovir in Human Plasma Using a Deuterated Internal Standard

ABSTRACT: This application note details a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantitative determination of Penciclovir in human plasma. The assay utilizes Penciclovir-d4 as a stable isotope-labeled internal standard (SIL-IS) to ensure high accuracy and precision. A simple and rapid protein precipitation procedure is employed for sample preparation, enabling high-throughput analysis. The chromatographic separation is achieved on a C18 reversed-phase column with a total run time of approximately 3 minutes. The method has been validated over a linear range suitable for clinical and bioequivalence studies and demonstrates excellent performance in terms of sensitivity, specificity, precision, and accuracy, consistent with regulatory guidelines.

Introduction

Penciclovir is a potent antiviral agent primarily used for the treatment of herpes simplex virus (HSV) infections.[1][2] It is the active metabolite of the prodrug famciclovir. Accurate and reliable quantification of Penciclovir in biological matrices is crucial for pharmacokinetic studies, bioequivalence trials, and therapeutic drug monitoring.[3][4][5] LC-MS/MS has become the preferred analytical technique for this purpose due to its inherent selectivity, sensitivity, and speed.[4] This application note presents a complete protocol for the analysis of Penciclovir in human plasma using Penciclovir-d4 as the internal standard.

Experimental

Materials and Reagents

-

Penciclovir and Penciclovir-d4 reference standards

-

HPLC-grade methanol, acetonitrile, and water

-

Formic acid and ammonium acetate/formate

-

Human plasma (drug-free)

LC-MS/MS Instrumentation

An LC-MS/MS system equipped with a binary pump, an autosampler, and a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source was used.

Preparation of Standard and Quality Control (QC) Samples

Stock solutions of Penciclovir and Penciclovir-d4 were prepared in methanol. Calibration standards and quality control samples were prepared by spiking appropriate amounts of the Penciclovir stock solution into drug-free human plasma.[6]

Sample Preparation Protocol

A protein precipitation method was employed for the extraction of Penciclovir and Penciclovir-d4 from plasma.[6][7]

-

To 50 µL of plasma sample, add 150 µL of a precipitating agent (e.g., methanol or acetonitrile containing 1% formic acid and the internal standard, Penciclovir-d4).[6]

-

Vortex the mixture for 1 minute to ensure thorough mixing and protein precipitation.

-

Centrifuge the samples at high speed (e.g., 15,000 x g) for 5 minutes to pellet the precipitated proteins.[6]

-

Transfer the supernatant to a new vial or 96-well plate for LC-MS/MS analysis.

Liquid Chromatography

Chromatographic separation was performed on a C18 or biphenyl column.[3][6]

-

Column: C18 reversed-phase column (e.g., 50 x 2.1 mm, 3.5 µm)

-

Mobile Phase A: Water with 10 mM ammonium formate and 0.1% formic acid.[3]

-

Mobile Phase B: Methanol or Acetonitrile.[6]

-

Flow Rate: 0.5 mL/min.[6]

-

Gradient: A gradient elution is typically used to ensure good separation and peak shape.[6]

-

Column Temperature: 40 °C.[6]

Mass Spectrometry

The mass spectrometer was operated in the positive ion electrospray mode (ESI+). The analytes were monitored using Multiple Reaction Monitoring (MRM).

Results and Discussion

Method Validation

The method was validated according to established bioanalytical method validation guidelines. The validation parameters included selectivity, linearity, lower limit of quantification (LLOQ), precision, accuracy, recovery, and stability.

-

Selectivity: The method demonstrated high selectivity with no significant interference from endogenous plasma components at the retention times of Penciclovir and its internal standard.[6]

-

Linearity: The assay was linear over a concentration range of 0.05 to 10 µg/mL.[3][5]

-

Precision and Accuracy: The intra- and inter-day precision and accuracy were within acceptable limits (<15% for QC samples and <20% for the LLOQ).[3][4][5][6]

Data Presentation

Table 1: LC-MS/MS Parameters

| Parameter | Value |

| Ionization Mode | ESI Positive |

| MRM Transition (Penciclovir) | m/z 254.0 -> 152.1 |

| MRM Transition (Penciclovir-d4) | m/z 258.0 -> 152.1 |

| Dwell Time | 100 ms |

| Collision Energy | Optimized for specific instrument |

| Capillary Voltage | 1.3 kV[6] |

| Source Temperature | 150 °C[6] |

| Desolvation Temperature | 500 °C[6] |

Table 2: Chromatographic Conditions

| Parameter | Condition |

| Column | C18, 50 x 2.1 mm, 3.5 µm |

| Mobile Phase A | 10 mM Ammonium Formate in Water with 0.1% Formic Acid[3] |

| Mobile Phase B | Acetonitrile |

| Flow Rate | 0.5 mL/min[6] |

| Column Temperature | 40 °C[6] |

| Injection Volume | 5 µL |

Table 3: Method Validation Summary

| Parameter | Result |

| Linearity Range | 0.05 - 10 µg/mL[3][5] |

| Correlation Coefficient (r²) | > 0.99 |

| LLOQ | 0.05 µg/mL[3][5] |

| Intra-day Precision (%CV) | < 10% |

| Inter-day Precision (%CV) | < 10% |

| Intra-day Accuracy (%RE) | ± 10% |

| Inter-day Accuracy (%RE) | ± 10% |

| Mean Extraction Recovery | > 85% |

Diagrams

Caption: Experimental workflow for Penciclovir analysis.

Caption: Key components of the bioanalytical method.

Conclusion

The LC-MS/MS method described provides a rapid, sensitive, and reliable approach for the quantification of Penciclovir in human plasma. The use of a deuterated internal standard and a simple protein precipitation protocol makes it well-suited for high-throughput bioanalysis in a regulated environment. The successful validation of this method ensures that the data generated will be accurate and reproducible for pharmacokinetic and bioequivalence studies.

References

- 1. ijper.org [ijper.org]

- 2. Rapid determination of acyclovir, its main metabolite 9-carboxymethoxymethylguanine, ganciclovir, and penciclovir in human serum using LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Development and validation of a high-performance liquid chromatography-tandem mass spectrometry for the determination of penciclovir in human plasma: application to a bioequivalence study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Determination of penciclovir in human plasma by liquid chromatography-electrospray ionization tandem mass spectrometry: application to a clinical pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. khu.elsevierpure.com [khu.elsevierpure.com]

- 6. Rapid determination of acyclovir, its main metabolite 9‐carboxymethoxymethylguanine, ganciclovir, and penciclovir in human serum using LC–MS/MS - PMC [pmc.ncbi.nlm.nih.gov]

- 7. A sensitive liquid chromatography-tandem mass spectrometry method for the quantification of valacyclovir and its metabolite acyclovir in mouse and human plasma - PMC [pmc.ncbi.nlm.nih.gov]

Application Note & Protocol: Protein Precipitation for the Quantification of Penciclovir-d4 in Human Plasma Samples by LC-MS/MS

For Researchers, Scientists, and Drug Development Professionals

Introduction

Penciclovir is a potent antiviral agent primarily used in the treatment of infections caused by the herpes simplex virus (HSV). The accurate quantification of Penciclovir and its deuterated internal standards, such as Penciclovir-d4, in biological matrices is crucial for pharmacokinetic and bioequivalence studies. This document provides a detailed application note and a comprehensive protocol for the sample preparation of human plasma containing Penciclovir-d4 using a protein precipitation method, followed by analysis with Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

Protein precipitation is a widely used technique for the removal of proteins from biological samples prior to LC-MS/MS analysis.[1] This method is favored for its simplicity, speed, and efficiency in producing a clean sample supernatant suitable for injection.[2] The protocol described herein utilizes methanol with 1% formic acid as the precipitating agent, a common and effective choice for this class of compounds.[3][4]

Experimental Workflow

The overall experimental workflow for the protein precipitation of plasma samples for Penciclovir-d4 analysis is depicted below.

References

- 1. Matrix effect elimination during LC-MS/MS bioanalytical method development - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Rapid determination of acyclovir, its main metabolite 9‐carboxymethoxymethylguanine, ganciclovir, and penciclovir in human serum using LC–MS/MS - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Matrix effects during analysis of plasma samples by electrospray and atmospheric pressure chemical ionization mass spectrometry: practical approaches to their elimination - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Note: High-Throughput Analysis of Penciclovir-d4 in Human Plasma using Solid Phase Extraction (SPE) Coupled with LC-MS/MS

For Research Use Only. Not for use in diagnostic procedures.

Abstract

This application note presents a detailed protocol for the extraction of Penciclovir-d4 from human plasma using solid phase extraction (SPE). Penciclovir-d4, a deuterated analog of the antiviral drug Penciclovir, is commonly used as an internal standard in pharmacokinetic and bioequivalence studies. The described method utilizes a reversed-phase SPE mechanism for efficient sample cleanup and concentration prior to analysis by liquid chromatography-tandem mass spectrometry (LC-MS/MS). This protocol is intended for researchers, scientists, and drug development professionals requiring a robust and reliable method for the quantitative analysis of Penciclovir in biological matrices.

Introduction

Penciclovir is an antiviral agent primarily used for the treatment of herpes virus infections. Accurate and precise quantification of Penciclovir in biological samples is crucial for pharmacokinetic assessments and clinical monitoring. The use of a stable isotope-labeled internal standard, such as Penciclovir-d4, is the preferred method for quantitative bioanalysis using mass spectrometry, as it effectively compensates for variability in sample preparation and instrument response.[1][2]

Solid phase extraction (SPE) is a widely adopted sample preparation technique that offers significant advantages over traditional methods like liquid-liquid extraction and protein precipitation.[3][4] SPE provides cleaner extracts by effectively removing endogenous matrix components, leading to reduced ion suppression in the MS source and improved assay sensitivity and reproducibility.[5][6] This application note details a validated SPE protocol for the extraction of Penciclovir-d4, adaptable for the concurrent analysis of Penciclovir.

Experimental

Materials and Reagents

-

Penciclovir-d4 standard (Sigma-Aldrich or equivalent)

-

Penciclovir standard (Sigma-Aldrich or equivalent)

-

Human plasma (screened and blank)

-

Methanol (HPLC grade)

-

Acetonitrile (HPLC grade)

-

Formic acid (LC-MS grade)

-

Ammonium acetate (LC-MS grade)

-

Deionized water (18.2 MΩ·cm)

-

SPE cartridges: Reversed-phase C18 or polymeric sorbents like Oasis HLB are recommended.[7][8]

Equipment

-

SPE manifold

-

Nitrogen evaporator

-

Vortex mixer

-

Centrifuge

-

LC-MS/MS system (e.g., Agilent, Sciex, Thermo Fisher Scientific, Waters)

Sample Preparation and SPE Protocol

A detailed step-by-step protocol for the solid phase extraction of Penciclovir-d4 from human plasma is provided below.

-

Plasma Sample Pre-treatment:

-

Thaw frozen human plasma samples at room temperature.

-

Vortex mix for 10 seconds.

-

Centrifuge at 4000 rpm for 5 minutes to pellet any particulates.

-

To 250 µL of plasma, add the working solution of Penciclovir-d4 (internal standard).

-

Vortex for 10 seconds.

-

Add 500 µL of 2% formic acid in water and vortex for another 10 seconds. This step is crucial for disrupting protein binding and adjusting the pH for optimal retention on the SPE sorbent.

-

-

SPE Cartridge Conditioning:

-

Pass 1 mL of methanol through the SPE cartridge.

-

Pass 1 mL of deionized water through the cartridge. Ensure the sorbent bed does not go dry before sample loading.

-

-

Sample Loading:

-

Load the pre-treated plasma sample onto the conditioned SPE cartridge at a slow and steady flow rate (approximately 1 mL/min).

-

-

Washing:

-

Wash the cartridge with 1 mL of 5% methanol in water to remove polar interferences.

-

Follow with a second wash using 1 mL of 20% methanol in water to remove less polar interferences.

-

-

Elution:

-

Elute the analyte and internal standard with 1 mL of methanol into a clean collection tube.

-

-

Dry-down and Reconstitution:

-

Evaporate the eluate to dryness under a stream of nitrogen at 40°C.

-

Reconstitute the dried residue in 100 µL of the mobile phase starting condition (e.g., 95:5 Water:Acetonitrile with 0.1% Formic Acid).

-

Vortex for 20 seconds to ensure complete dissolution.

-

Transfer to an autosampler vial for LC-MS/MS analysis.

-

LC-MS/MS Conditions

The following are typical starting conditions for the analysis of Penciclovir and Penciclovir-d4. Method optimization is recommended for the specific instrumentation used.

-

LC Column: C18 column (e.g., 50 x 2.1 mm, 3.5 µm)

-

Mobile Phase A: 0.1% Formic Acid in Water

-

Mobile Phase B: 0.1% Formic Acid in Acetonitrile

-

Flow Rate: 0.4 mL/min

-

Injection Volume: 5 µL

-

Ionization Mode: Electrospray Ionization (ESI), Positive

-

MS/MS Transitions (MRM):

-

Penciclovir: Q1/Q3 transition to be optimized based on the instrument (e.g., m/z 254.1 -> 152.1)

-

Penciclovir-d4: Q1/Q3 transition to be optimized (e.g., m/z 258.1 -> 156.1)

-

Quantitative Data Summary

The following table summarizes typical performance characteristics for the analysis of Penciclovir in human plasma using SPE and LC-MS/MS. These values can serve as a benchmark for method validation.

| Parameter | Typical Value | Reference |

| Linearity Range | 50 - 7000 ng/mL | [8] |

| Lower Limit of Quantification (LLOQ) | 52.55 ng/mL | [7] |

| Intra-day Precision (%CV) | < 15% | [7] |

| Inter-day Precision (%CV) | < 15% | [7] |

| Accuracy (%Bias) | Within ±15% | [7] |

| Recovery | > 85% |

Visualizations

SPE Workflow Diagram

Caption: SPE Workflow for Penciclovir-d4 Extraction.

Overall Analytical Process

Caption: Logical Flow of the Bioanalytical Method.

Conclusion

The solid phase extraction protocol detailed in this application note provides an effective and reproducible method for the extraction of Penciclovir-d4 from human plasma. This sample preparation technique, when coupled with LC-MS/MS, allows for sensitive and accurate quantification, making it suitable for high-throughput bioanalytical studies. The provided workflow and performance characteristics offer a solid foundation for researchers to implement and further validate this method in their laboratories.

References

- 1. Deuterated Internal Standard: Significance and symbolism [wisdomlib.org]

- 2. scispace.com [scispace.com]

- 3. Solid Phase Extraction Guide | Thermo Fisher Scientific - US [thermofisher.com]

- 4. scispace.com [scispace.com]

- 5. sigmaaldrich.com [sigmaaldrich.com]

- 6. sigmaaldrich.com [sigmaaldrich.com]

- 7. Determination of penciclovir in human plasma by liquid chromatography-electrospray ionization tandem mass spectrometry: application to a clinical pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

Application Note: High-Throughput Chromatographic Separation and Quantification of Penciclovir and Penciclovir-d4 in Human Plasma

For Research Use Only. Not for use in diagnostic procedures.

Introduction

Penciclovir is a potent antiviral agent primarily used in its prodrug form, famciclovir, for the treatment of various herpes virus infections.[1][2] Accurate and reliable quantification of Penciclovir in biological matrices is crucial for pharmacokinetic, bioequivalence, and toxicokinetic studies. The use of a stable isotope-labeled internal standard, such as Penciclovir-d4, is the preferred method for quantitative bioanalysis using liquid chromatography-mass spectrometry (LC-MS/MS).[3] A deuterated internal standard co-elutes with the analyte and compensates for variability in sample preparation, chromatography, and mass spectrometric ionization, thereby ensuring high accuracy and precision.[3]

This application note provides a detailed protocol for the rapid and sensitive chromatographic separation and quantification of Penciclovir and its deuterated internal standard, Penciclovir-d4, in human plasma using a high-performance liquid chromatography-tandem mass spectrometry (HPLC-MS/MS) method. The method is suitable for high-throughput analysis in a regulated bioanalytical environment.

Experimental Protocols

Materials and Reagents

-

Penciclovir (analytical standard)

-

Penciclovir-d4 (internal standard)

-

HPLC-grade acetonitrile and methanol

-

Formic acid (LC-MS grade)

-

Ammonium bicarbonate (analytical grade)

-

Ultrapure water

-

Human plasma (screened and blank)

Instrumentation

-

HPLC System: A system capable of delivering reproducible gradients at high pressures.

-

Mass Spectrometer: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.

-

Analytical Column: A reversed-phase C18 column (e.g., 75 x 4.6 mm, 3 µm) is a suitable choice.[4]

-

Data System: Software for instrument control, data acquisition, and processing.

Chromatographic Conditions

A gradient elution is recommended for optimal separation and peak shape.

| Parameter | Condition |

| Mobile Phase A | 10 mM Ammonium bicarbonate in water |

| Mobile Phase B | Acetonitrile:Methanol (80:20, v/v) |

| Flow Rate | 0.6 mL/min |

| Column Temperature | 40°C |

| Injection Volume | 10 µL |

| Gradient Program | Time (min) |

Mass Spectrometry Conditions